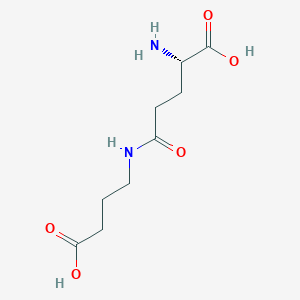

4-(Glutamylamino)butanoate

Description

Structure

3D Structure

Properties

CAS No. |

3183-72-0 |

|---|---|

Molecular Formula |

C9H16N2O5 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

(2S)-2-amino-5-(3-carboxypropylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |

InChI Key |

MKYPKZSGLSOGLL-LURJTMIESA-N |

Isomeric SMILES |

C(CC(=O)O)CNC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)O)CNC(=O)CCC(C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Anabolic Pathways of 4 Glutamylamino Butanoate

Precursor Substrate Derivation and Activation

The initial phase of 4-(glutamylamino)butanoate synthesis involves the production and preparation of two key molecules: putrescine and L-glutamic acid.

Putrescine, a diamine, is a fundamental precursor in the biosynthesis of this compound. In microorganisms, putrescine is primarily synthesized from the amino acids ornithine and arginine. mdpi.comnih.gov The conversion of ornithine to putrescine is catalyzed by the enzyme ornithine decarboxylase. mdpi.comnih.gov Alternatively, arginine can be converted to agmatine (B1664431) by arginine decarboxylase, and agmatine is then transformed into putrescine. mdpi.comtandfonline.com These pathways are crucial for producing the putrescine required for subsequent steps in the synthesis of this compound. The production of putrescine can be a collective effort of the intestinal microbiome, where different bacterial species may contribute to its synthesis through the exchange of metabolic intermediates. tandfonline.comnih.gov

L-glutamic acid serves as the second key substrate in the initial step of the pathway. It is conjugated with putrescine to begin the formation of the this compound backbone. pathbank.orgpathbank.org This amino acid is readily available in the cellular environment and plays a central role in various metabolic pathways. pathbank.orgpathbank.org

Enzymatic Steps in this compound Formation

The conversion of putrescine and L-glutamic acid into this compound is accomplished through a series of three distinct enzymatic reactions. This pathway, often referred to as the Puu pathway in Escherichia coli, involves γ-glutamylated intermediates. nih.govnih.gov

The first committed step in the pathway is the ATP-dependent conjugation of L-glutamic acid and putrescine. nih.govpathbank.org This reaction is catalyzed by γ-glutamylputrescine synthetase (PuuA), which links a glutamate (B1630785) molecule to one of the amino groups of putrescine. smpdb.caresearchgate.net The reaction consumes one molecule of ATP, which is hydrolyzed to ADP and inorganic phosphate (B84403), to drive the formation of γ-glutamyl-L-putrescine. pathbank.orgpathbank.org

The newly formed γ-glutamyl-L-putrescine then undergoes oxidation. This step is catalyzed by the enzyme γ-glutamylputrescine oxidoreductase (PuuB), which acts on the free amino group of the putrescine moiety. smpdb.caresearchgate.net The reaction consumes oxygen and water, resulting in the production of 4-(γ-glutamylamino)butanal, along with ammonium (B1175870) and hydrogen peroxide as byproducts. pathbank.orgpathbank.orgecmdb.ca

The final step in the synthesis is the dehydrogenation of 4-(γ-glutamylamino)butanal to yield this compound. pathbank.orgpathbank.org This reaction is catalyzed by 4-(γ-glutamylamino)butanal dehydrogenase (PuuC), an NAD(P)+-dependent enzyme. qmul.ac.ukscribd.com The enzyme utilizes NADP+ as a cofactor, which is reduced to NADPH, to oxidize the aldehyde group of the substrate to a carboxylate group, thus forming the final product, this compound. qmul.ac.ukkegg.jp

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) |

| γ-Glutamylputrescine synthetase (PuuA) | Not assigned | Putrescine, L-Glutamic acid, ATP | γ-Glutamyl-L-putrescine, ADP, Pi | |

| γ-Glutamylputrescine oxidoreductase (PuuB) | Not assigned | γ-Glutamyl-L-putrescine, H₂O, O₂ | 4-(γ-Glutamylamino)butanal, NH₃, H₂O₂ | |

| 4-(γ-Glutamylamino)butanal dehydrogenase (PuuC) | 1.2.1.99 | 4-(γ-Glutamylamino)butanal, H₂O | This compound, H⁺ | NAD(P)⁺ |

Catabolism and Degradation Pathways of 4 Glutamylamino Butanoate

Hydrolytic Cleavage by Gamma-Glutamyl-Gamma-Aminobutyrate Hydrolase

The initial step in the catabolism of 4-(glutamylamino)butanoate is its hydrolysis, a reaction catalyzed by the enzyme gamma-glutamyl-gamma-aminobutyrate hydrolase. nih.govwikipedia.org This enzyme belongs to the hydrolase family, which utilizes water to break down chemical bonds. wikipedia.org Specifically, it acts on the amide bond linking the glutamyl group to the aminobutyrate moiety. nih.gov The systematic name for this enzyme is 4-(gamma-glutamylamino)butanoate amidohydrolase. wikipedia.org In E. coli, this enzyme is also known as PuuD and is physiologically crucial for the organism's ability to use putrescine as a nitrogen source. nih.gov

Enzyme Characteristics:

| Property | Description | Source |

|---|---|---|

| Enzyme Name | Gamma-Glutamyl-Gamma-Aminobutyrate Hydrolase | wikipedia.org |

| Systematic Name | 4-(gamma-glutamylamino)butanoate amidohydrolase | wikipedia.org |

| EC Number | 3.5.1.- | wikipedia.org |

| Reaction Type | Hydrolysis | wikipedia.org |

| Substrate | this compound | umaryland.eduwikipedia.org |

Yielding of L-Glutamic Acid and Gamma-Aminobutyric Acid (GABA) as Products

The hydrolytic action of gamma-glutamyl-gamma-aminobutyrate hydrolase on one molecule of this compound and one molecule of water yields two distinct products: L-glutamic acid and 4-aminobutanoate, commonly known as gamma-aminobutyric acid (GABA). wikipedia.org This cleavage effectively separates the two amino acid components of the original molecule, allowing them to be processed by different metabolic pathways. nih.govmonarchinitiative.org

Reaction Summary:

| Substrate(s) | Enzyme | Product(s) | Source |

|---|

Subsequent Metabolic Fates of Degradation Products

Once produced, L-glutamic acid and GABA are channeled into the cell's central metabolism to be used for energy production or as precursors for other biomolecules.

L-glutamic acid is a pivotal compound in cellular metabolism. wikipedia.org It can be integrated into the central metabolic pathways, primarily the citric acid cycle (also known as the Krebs cycle), through two main processes:

Transamination : The amino group of glutamate (B1630785) can be transferred to an α-ketoacid, a reaction catalyzed by transaminases (aminotransferases). wikipedia.orglibretexts.org A common reaction is the transfer of the amino group to α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.org

Oxidative Deamination : Glutamate can undergo oxidative deamination, a reaction catalyzed by glutamate dehydrogenase. wikipedia.orglibretexts.org This process removes the amino group as ammonia (B1221849) (NH₃) and converts glutamate directly into α-ketoglutarate, which then enters the citric acid cycle. wikipedia.org

These pathways allow the carbon skeleton of L-glutamic acid to be used for energy generation or the synthesis of other compounds. nih.gov

Gamma-aminobutyric acid (GABA) enters a metabolic pathway known as the GABA shunt. nih.govresearchgate.net This pathway serves as a "shunt" around two steps of the traditional citric acid cycle, converting α-ketoglutarate to succinate (B1194679) via GABA. nih.govresearchgate.net The catabolism of GABA produced from this compound connects directly to this pathway.

The key steps involving GABA are:

Transamination of GABA : GABA is converted to succinic semialdehyde (SSA) by the enzyme GABA transaminase (GABA-T). nih.govnih.govresearchgate.net This reaction typically involves the transfer of GABA's amino group to α-ketoglutarate, which in turn forms glutamate. nih.gov

Oxidation of Succinic Semialdehyde : Succinic semialdehyde is then oxidized to succinate by the enzyme succinic semialdehyde dehydrogenase (SSADH). nih.govnih.govresearchgate.net

Succinate, the final product of the shunt, is a direct intermediate of the citric acid cycle and can re-enter the cycle to continue the process of cellular respiration. nih.govresearchgate.net The GABA shunt is therefore a closed-loop process that both produces and conserves the supply of GABA while feeding into central energy metabolism. biotechnologymcq.com

Enzymology and Structural Biology of 4 Glutamylamino Butanoate Metabolism

Characterization of Key Enzymes Involved in Synthesis and Degradation

The synthesis and subsequent degradation of 4-(glutamylamino)butanoate are catalyzed by a trio of enzymes encoded by the puu gene cluster. nih.govasm.org These enzymes ensure the efficient processing of γ-glutamylated compounds.

Gamma-Glutamylputrescine Oxidoreductase, designated as PuuB, is an FAD-dependent enzyme that plays a crucial role in the putrescine utilization pathway. mdpi.comecmdb.cainrae.fr It is responsible for the oxidative deamination of γ-glutamylputrescine, the product of the first step in the pathway catalyzed by PuuA. mdpi.comfrontiersin.org This reaction yields γ-glutamyl-γ-aminobutyraldehyde, ammonia (B1221849), and hydrogen peroxide. ecmdb.ca PuuB is located in the cytoplasm and is characterized as an FAD-dependent oxidoreductase. inrae.fruniprot.org

Following the action of PuuB, Gamma-Glutamyl-Gamma-Aminobutyraldehyde Dehydrogenase (PuuC) catalyzes the oxidation of γ-glutamyl-γ-aminobutyraldehyde. mdpi.comecmdb.ca This reaction converts the aldehyde group into a carboxylate, forming this compound. ecmdb.cauniprot.org PuuC is an NAD(P)+-dependent aldehyde dehydrogenase, capable of utilizing both NAD+ and NADP+ as coenzymes. mdpi.comuniprot.org The crystal structure of this enzyme from Burkholderia cenocepacia has been resolved, providing insights into its catalytic mechanism. rcsb.org In E. coli, PuuC is also involved in the oxidation of other aldehydes, such as 3-hydroxypropionaldehyde. uniprot.org

The final step in this specific metabolic sequence is catalyzed by Gamma-Glutamyl-Gamma-Aminobutyrate Hydrolase (PuuD). mdpi.comwikipedia.org This enzyme belongs to the hydrolase family and specifically acts on the carbon-nitrogen bond in linear amides. wikipedia.org It catalyzes the hydrolysis of 4-(γ-glutamylamino)butanoate, breaking it down into two products: 4-aminobutanoate (GABA) and L-glutamate. wikipedia.orggenome.jp PuuD has been identified as physiologically crucial for putrescine metabolism, as strains lacking the puuD gene accumulate γ-glutamyl-γ-aminobutyrate and are unable to grow on putrescine as a sole nitrogen source. oup.com The active site of PuuD has been identified as containing a critical cysteine residue (Cys-114), characteristic of G-type glutamine amidotransferases. oup.comuniprot.org

Substrate Specificity and Coenzyme Requirements

The enzymes of the Puu pathway exhibit distinct specificities for their substrates and coenzymes, ensuring the controlled flow of metabolites.

| Enzyme | Substrate(s) | Coenzyme/Cofactor |

| Gamma-Glutamylputrescine Oxidoreductase (PuuB) | γ-Glutamylputrescine, H₂O, O₂ ecmdb.ca | FAD inrae.fruniprot.org |

| Gamma-Glutamyl-Gamma-Aminobutaryaldehyde Dehydrogenase (PuuC) | γ-Glutamyl-γ-aminobutyraldehyde, H₂O ecmdb.ca | NAD⁺ (preferred), NADP⁺ uniprot.org |

| Gamma-Glutamyl-Gamma-Aminobutyrate Hydrolase (PuuD) | 4-(γ-Glutamylamino)butanoate, H₂O wikipedia.orggenome.jp | None required |

Research indicates that PuuC has a broad substrate specificity, acting on various straight-chain aldehydes, with 3-hydroxypropionaldehyde being a particularly suitable substrate after its primary target. uniprot.org PuuD can also catalyze other reactions, such as those typical of EC 3.5.1.35 (D-glutaminase) and EC 3.5.1.65 (N-acetyl-gamma-glutamyl-phosphate reductase). expasy.org The coenzyme preference of PuuC for NAD⁺ over NADP⁺ is a key characteristic, although it can function with both. uniprot.orgbiorxiv.org

Kinetic Parameters and Catalytic Mechanisms

The efficiency and mechanism of these enzymes are defined by their kinetic parameters and the chemical steps of catalysis.

Gamma-Glutamylputrescine Oxidoreductase (PuuB): As a FAD-dependent oxidoreductase, the mechanism involves the transfer of electrons from the substrate (γ-glutamylputrescine) to the FAD cofactor. nih.gov This is followed by the reduction of molecular oxygen, producing hydrogen peroxide. ecmdb.ca Specific kinetic parameters such as Kₘ and kcat for PuuB are not extensively documented in the provided search results, but comparable FAD-dependent amine oxidases exhibit a wide range of values depending on the specific substrate and organism. unipr.it

Gamma-Glutamyl-Gamma-Aminobutaryaldehyde Dehydrogenase (PuuC): The catalytic mechanism for PuuC follows the general pattern for aldehyde dehydrogenases, involving the NAD(P)⁺-dependent oxidation of an aldehyde to a carboxylate. ecmdb.cauniprot.org The reaction proceeds via a nucleophilic attack on the aldehyde, followed by hydride transfer to the coenzyme. The enzyme's activity is optimal at a pH of 8.0 and a temperature of 37°C. uniprot.org

Kinetic Parameters for PuuC (from E. coli) with non-primary substrates: uniprot.org

Substrate: 3-hydroxypropionaldehyde

Kₘ: 0.06 mM (with NAD⁺)

Substrate: 3-hydroxypropionic acid

Kₘ: 0.12 mM (with NADH)

Gamma-Glutamyl-Gamma-Aminobutyrate Hydrolase (PuuD): PuuD functions through a mechanism characteristic of the C26 peptidase family, which utilizes a catalytic cysteine residue. oup.comuniprot.org The Cys-114 residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the γ-glutamyl bond of the substrate. oup.com This forms a transient acyl-enzyme intermediate, which is then hydrolyzed by a water molecule to release the products, L-glutamate and 4-aminobutanoate, and regenerate the free enzyme. nih.gov The activity of PuuD is inhibited by sulfhydryl reagents like p-chloromercuribenzoic acid and iodoacetic acid, confirming the role of the cysteine residue. oup.com While specific Kₘ and kcat values for PuuD with this compound are not detailed in the search results, studies on similar γ-glutamyl hydrolases show a wide range of kinetic values depending on the specific substrate. nih.govjst.go.jp

Physiological Roles and Metabolic Interconnections of 4 Glutamylamino Butanoate

Contribution to Nitrogen Recycling and Balance in Prokaryotes

In prokaryotes such as Escherichia coli, 4-(Glutamylamino)butanoate is a key player in the utilization of alternative nitrogen sources, particularly the polyamine putrescine. nih.govnih.gov When primary nitrogen sources are scarce, bacteria can turn to nitrogen-rich organic compounds like putrescine to maintain nitrogen balance. mdpi.comcsic.es The degradation of putrescine for use as a nitrogen source is facilitated by the glutamylated putrescine (GP) pathway, where this compound is a central intermediate. nih.gov

The process begins with the glutamylation of putrescine, and through a series of enzymatic reactions, this compound is produced. conicet.gov.ar This compound is then hydrolyzed to yield L-glutamate and GABA. ebi.ac.uk The L-glutamate can be readily assimilated into central nitrogen metabolism, contributing to the cellular pool of amino acids and other nitrogenous compounds. csic.es This pathway demonstrates an efficient nitrogen recycling strategy, allowing bacteria to scavenge nitrogen from polyamines in the environment. mdpi.com While two pathways for putrescine degradation exist in E. coli, the GP pathway is essential when putrescine is the sole nitrogen source under certain conditions, highlighting the importance of this compound in prokaryotic nitrogen homeostasis. nih.gov

Role in Polyamines Catabolism and Homeostasis

Polyamines, such as putrescine, are essential for various cellular processes, but their intracellular concentrations must be tightly regulated to avoid toxicity. ntnu.nomdpi.com The catabolism of putrescine is a critical component of maintaining polyamine homeostasis, and this compound is an integral part of this process in some bacteria. csic.esntnu.no

In E. coli, the main pathway for putrescine utilization (the Puu pathway) proceeds through γ-glutamylated intermediates. nih.gov This pathway is not only important for nutrient acquisition but also for preventing the accumulation of excess putrescine. The conversion of putrescine to this compound and its subsequent breakdown ensures that putrescine levels are controlled. conicet.gov.ar The regulation of the Puu pathway is managed by the transcriptional regulator PuuR, which senses putrescine levels and modulates the expression of the pathway's genes accordingly. nih.gov This regulatory mechanism underscores the role of the pathway, and by extension this compound, in maintaining polyamine balance.

The key enzymatic steps in the conversion of putrescine to this compound in E. coli are summarized in the table below.

| Step | Substrate | Enzyme | Product |

| 1 | Putrescine + L-Glutamate + ATP | γ-Glutamylputrescine synthetase (PuuA) | γ-Glutamyl-L-putrescine + ADP + Pi |

| 2 | γ-Glutamyl-L-putrescine + O₂ + H₂O | γ-Glutamylputrescine oxidase (PuuB) | 4-(γ-Glutamylamino)butanal + NH₃ + H₂O₂ |

| 3 | 4-(γ-Glutamylamino)butanal + NAD(P)⁺ + H₂O | γ-Glutamyl-γ-aminobutyraldehyde dehydrogenase (PuuC) | This compound + NAD(P)H + H⁺ |

This table details the enzymatic conversion of putrescine to this compound in the Puu pathway of E. coli. uminho.pt

Interplay with Arginine and Ornithine Metabolic Cycles

The metabolism of this compound is intricately linked to the metabolic cycles of arginine and ornithine, as these amino acids are the primary precursors for putrescine biosynthesis in many bacteria. asm.orgd-nb.info In E. coli, putrescine can be synthesized from ornithine via ornithine decarboxylase or from arginine via arginine decarboxylase and agmatinase. d-nb.info

Once synthesized, putrescine can be catabolized through the Puu pathway, leading to the formation of this compound. nih.govuminho.pt This creates a direct metabolic link where the products of arginine and ornithine catabolism can be funneled into the putrescine utilization pathway. The final breakdown of this compound yields glutamate (B1630785) and GABA. ebi.ac.uk Glutamate can re-enter central metabolism, and can also be a precursor for arginine biosynthesis, thus closing a metabolic loop. pathbank.org This interplay allows for a flexible metabolic network where the cell can balance the synthesis and degradation of these interconnected compounds based on cellular needs.

Metabolic Adaptation to Environmental Perturbations in Microbial Systems

Responses to Nutrient Availability Shifts

Microbial systems exhibit remarkable metabolic flexibility in response to changes in nutrient availability, and the metabolism of this compound is a part of this adaptive response. asm.org In environments where preferred carbon or nitrogen sources are depleted, bacteria like E. coli can induce pathways to utilize alternative nutrients. The Puu pathway, which involves this compound, is essential for the utilization of putrescine as a sole carbon and nitrogen source. nih.gov

Adjustments During Stress Responses

Bacteria have evolved sophisticated stress response mechanisms to survive in adverse conditions, and these often involve significant metabolic adjustments. wikipedia.orgnih.gov The metabolism of amino acids and their derivatives, including this compound, is frequently altered during stress. For example, in E. coli, exposure to certain antibiotics can lead to changes in the levels of this compound. whiterose.ac.uk This suggests a role for this metabolic pathway in the bacterial response to antibiotic-induced stress. whiterose.ac.uk

Acid stress is another common environmental challenge for bacteria, and it often triggers responses involving amino acid decarboxylation to consume protons and maintain intracellular pH. frontiersin.org The production of GABA, a downstream product of this compound metabolism, is a known acid stress resistance mechanism in E. coli. Therefore, the pathway leading to and from this compound can be considered part of the broader metabolic adjustments that enable bacteria to cope with environmental stressors.

Metabolic Alterations in the Context of Genetic Factors (e.g., Plasmid Carriage)

The acquisition of genetic elements like plasmids can impose a metabolic burden on the host bacterium, necessitating metabolic reprogramming. ntnu.nobiorxiv.org Plasmids often carry genes that require cellular resources for replication and expression, which can lead to shifts in central metabolism, including amino acid biosynthesis and catabolism. uminho.ptwhiterose.ac.uk

A study on E. coli carrying a multidrug-resistant plasmid revealed alterations in the levels of several metabolites, including this compound. whiterose.ac.uk In plasmid-carrying strains, changes in this metabolite were linked to GABA biosynthesis and the arginine succinyltransferase pathway, suggesting that the presence of the plasmid creates a demand on these interconnected pathways. These findings indicate that this compound metabolism is part of the broader metabolic adaptation of bacteria to the physiological stress of carrying foreign genetic material.

The following table summarizes the observed changes in this compound levels in response to different environmental perturbations in E. coli.

| Condition | Organism | Observed Change in this compound levels | Associated Pathway |

| Antibiotic (Kanamycin) Exposure | E. coli | Upregulated | GABA biosynthesis |

| Plasmid Carriage | E. coli | Altered | GABA biosynthesis, Arginine succinyltransferase pathway |

This table provides examples of how the levels of this compound are adjusted in E. coli in response to specific environmental and genetic factors. whiterose.ac.uk

Advanced Methodologies for Investigating 4 Glutamylamino Butanoate

Omics-Based Approaches

Omics technologies provide a global view of molecules such as metabolites, proteins, and genes, enabling a comprehensive understanding of the cellular processes involving 4-(glutamylamino)butanoate.

Untargeted metabolomics aims to measure a broad spectrum of small molecules in a biological sample to identify metabolic signatures associated with specific conditions or perturbations. nih.gov This hypothesis-generating approach has been instrumental in discovering the presence and significance of this compound in various biological systems. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), such as UHPLC-HRMS, is a primary analytical tool for these studies, offering high throughput, sensitivity, and mass accuracy. nih.gov

Research studies have identified this compound as a differentiating metabolite in diverse contexts. For instance, in a study on rheumatoid arthritis, untargeted metabolomics of serum samples revealed this compound as one of several significantly altered metabolites, suggesting its involvement in the disease's pathophysiology. nih.gov Similarly, it has been identified as a potential biomarker in studies of renal cell carcinoma and as a metabolite influenced by gut microbiota alterations in conditions like ischemic stroke. researchgate.netresearchgate.net In microbiological research, the presence of a multidrug resistant plasmid in Escherichia coli was shown to alter the abundance of this compound, linking it to GABA biosynthesis and cellular stress responses. whiterose.ac.uk These discoveries, driven by untargeted profiling, pave the way for more focused, hypothesis-driven research into the specific pathways where this compound plays a role.

Table 1: Findings from Untargeted Metabolomics Studies Mentioning this compound

| Research Area | Biological System/Sample | Key Finding Related to this compound | Reference(s) |

|---|---|---|---|

| Autoimmune Disease | Human Serum (Rheumatoid Arthritis) | Identified as a significantly altered metabolite compared to healthy controls. | nih.gov |

| Oncology | Human Serum (Renal Cell Carcinoma) | Signal intensity correlated with tumor size, suggesting a role in cancer metabolism. | researchgate.net |

| Microbiology | Escherichia coli | Abundance altered in response to the presence of a multidrug resistant plasmid, linked to GABA biosynthesis. | whiterose.ac.uk |

| Neurology | Animal Model (Ischemic Stroke) | Levels correlated with changes in gut microbiota composition, suggesting a link between gut-brain axis and stroke pathology. | researchgate.net |

| Human Nutrition | Human Serum (Haemodialysis Patients) | Identified as an intermediate in amino acid metabolism, differing between dietary intervention groups. | researchgate.net |

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov By introducing stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C,¹⁵N-glutamine, researchers can trace the path of atoms through metabolic networks. nih.govnih.gov This provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone. diva-portal.org

In the context of this compound, isotopic tracing can precisely map its synthesis and degradation pathways. For example, by supplying ¹³C-labeled L-glutamate or γ-aminobutyric acid (GABA) to cells or organisms, the incorporation of the ¹³C label into the this compound pool can be monitored over time using mass spectrometry or NMR spectroscopy. nih.gov This allows for the direct quantification of the flux through the biosynthetic reaction. Conversely, by introducing ¹³C-labeled this compound, the flux through its degradation pathway, catalyzed by enzymes like γ-glutamyl-γ-aminobutyrate hydrolase, can be determined by tracking the appearance of labeled L-glutamate and GABA. nih.govuniprot.org This methodology is critical for understanding how metabolic pathways involving this compound are regulated under different physiological or pathological conditions. biorxiv.org

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. To understand the metabolism of this compound, it is crucial to investigate the enzymes responsible for its formation and breakdown. The primary enzyme known to catabolize this compound in E. coli is γ-glutamyl-γ-aminobutyrate hydrolase, encoded by the puuD gene. uniprot.orguniprot.org

Proteomic techniques, particularly mass spectrometry-based approaches, can quantify the expression level of PuuD or its homologs in different experimental conditions. This can reveal whether the regulation of this compound concentration occurs at the level of enzyme synthesis. Furthermore, proteomics can identify post-translational modifications (PTMs) on these enzymes. PTMs, such as phosphorylation, acetylation, or ubiquitination, can rapidly alter an enzyme's activity, stability, or localization, providing a dynamic layer of metabolic regulation. The UniProt database, a comprehensive resource for protein information, documents predicted PTM sites on enzymes like PuuD, offering targets for experimental validation. uniprot.org

Genetic and Molecular Biology Techniques

Targeted genetic manipulation provides definitive evidence for the function of specific genes and the proteins they encode in metabolic pathways.

To confirm the role of a specific enzyme in the metabolism of this compound, its corresponding gene can be manipulated within a host organism, such as E. coli or yeast. nih.gov A gene knockout, where the gene is deleted or inactivated, is expected to eliminate the enzyme's function. For instance, knocking out the puuD gene in E. coli would be predicted to cause an accumulation of intracellular this compound and an inability to grow on it as a sole nitrogen or carbon source, thus functionally assigning PuuD as the primary hydrolase for this compound. uniprot.orguniprot.org

Conversely, gene overexpression involves increasing the number of copies of a gene or placing it under the control of a strong promoter to boost the production of the enzyme. Overexpressing puuD would be expected to increase the rate of this compound degradation, potentially leading to lower steady-state levels of the compound. biorxiv.org These genetic manipulations are fundamental for validating gene function and for metabolic engineering efforts aimed at controlling the production or consumption of specific metabolites. nih.govbiorxiv.org

**Table 2: Predicted Outcomes of Genetic Manipulation of puuD in *E. coli***

| Genetic Manipulation | Predicted Effect on PuuD Enzyme | Predicted Effect on this compound Levels | Purpose of Experiment |

|---|---|---|---|

| Gene Knockout (ΔpuuD) | Absence of functional hydrolase activity. | Accumulation of the compound; inability to catabolize it. | Confirm the gene's essential role in the degradation pathway. |

| Gene Overexpression | Increased levels of the active hydrolase. | Depletion of the compound due to enhanced degradation. | Verify that enzyme quantity is a rate-limiting factor; produce enzyme for purification. |

To study the biochemical properties of an enzyme in detail, it must be isolated from other cellular components. Recombinant protein expression is a standard method to produce large quantities of a specific protein for purification and characterization. mdpi.comnih.gov The process involves cloning the gene of interest, such as puuD, into a specialized plasmid vector. mdpi.com This "expression vector" is then introduced into a host organism, typically E. coli or other systems like yeast or mammalian cells, which serves as a "factory" for the protein. nih.govnih.gov

Expression is often induced by adding a chemical agent, leading to the synthesis of large amounts of the recombinant protein. mdpi.com This protein is frequently engineered with an affinity tag (e.g., a polyhistidine-tag) that allows for straightforward purification from the cell lysate using affinity chromatography. mdpi.comnih.gov Once purified, the enzyme, such as γ-glutamyl-γ-aminobutyrate hydrolase, can be used for a variety of in vitro assays to determine its kinetic parameters (e.g., Kₘ and kₖₐₜ), substrate specificity, optimal pH and temperature, and three-dimensional structure through techniques like X-ray crystallography. uniprot.org

Biochemical Assays for Enzyme Activity and Mechanism Elucidation

The investigation of this compound metabolism relies on robust biochemical assays to characterize the enzymes responsible for its synthesis and degradation. These assays are fundamental for measuring enzyme activity, determining kinetic parameters, and elucidating reaction mechanisms. The primary enzyme responsible for the catabolism of this compound is γ-glutamyl-γ-aminobutyrate hydrolase (PuuD), which catalyzes its hydrolysis into L-glutamate and γ-aminobutyric acid (GABA). ecmdb.caebi.ac.ukwikipedia.org Methodologies to study this and related enzymes, such as γ-glutamyl transpeptidase (GGT), often involve spectrophotometric, chromatographic, and radiolabeling techniques. google.comrealgenelabs.commdpi.com

Spectrophotometric Assays

Spectrophotometric assays are widely used for their convenience and suitability for high-throughput screening. These methods typically rely on a synthetic substrate that, upon enzymatic cleavage, releases a chromogenic product. The rate of formation of this colored product, monitored over time with a spectrophotometer, is directly proportional to the enzyme's activity. google.com

For enzymes related to the γ-glutamyl cycle, a common chromogenic substrate is L-γ-glutamyl-p-nitroanilide. google.comrealgenelabs.comresearchgate.net The enzyme catalyzes the transfer of the γ-glutamyl group, releasing the yellow-colored p-nitroaniline, which has a distinct absorbance maximum around 405-410 nm. google.comrealgenelabs.com The activity is calculated based on the rate of increase in absorbance at this wavelength. While primarily used for γ-glutamyl transpeptidase (GGT), this principle can be adapted to screen for hydrolase activity on similar γ-glutamyl compounds. researchgate.netmybiosource.com

Assay Principle for γ-Glutamyl Hydrolase Activity:

Reaction: L-γ-glutamyl-p-nitroanilide + H₂O → L-Glutamate + p-nitroaniline

Detection: The production of p-nitroaniline is measured spectrophotometrically at 405 nm. realgenelabs.com

Calculation: Enzyme activity (U/L) is determined using the Beer-Lambert law, where the rate of change in absorbance is converted to the rate of product formation. google.com

This method is instrumental for continuous monitoring of enzyme kinetics, allowing for the determination of initial velocities at various substrate concentrations. However, its applicability depends on the enzyme's ability to recognize and process the artificial chromogenic substrate, which may not always reflect the kinetics of the natural substrate, this compound.

Chromatographic Assays

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), offer a direct and highly specific approach to measuring enzyme activity. mdpi.comacs.org These techniques physically separate the substrate, this compound, from the reaction products, L-glutamate and GABA, allowing for their precise quantification. ecmdb.caacs.org

A typical assay involves incubating the enzyme with the substrate for a defined period. The reaction is then stopped (e.g., by acid precipitation or heat inactivation), and the mixture is analyzed. By measuring the decrease in substrate concentration or the increase in product concentration over time, a reaction rate can be determined. acs.org

Research Findings from Chromatographic Analysis: In a study on the biosynthesis of nucleoside diphosphoramidates, anion exchange chromatography was employed to monitor the reaction progress of enzymes from Campylobacter jejuni. acs.org The kinetic constants for the enzyme Cj1416 were determined by monitoring the change in substrate and product concentrations as a function of time. acs.org This approach is directly applicable to studying γ-glutamyl-γ-aminobutyrate hydrolase.

Below is an interactive table summarizing kinetic data obtained for a related enzyme using chromatographic methods. This illustrates the type of detailed findings achievable with this methodology.

Table 1: Kinetic Constants for Cj1416 Determined by Anion Exchange Chromatography. acs.org

| Variable Substrate | Fixed Substrate (Concentration) | Km (μM) | kcat (min-1) | kcat/Km (M-1min-1) |

|---|---|---|---|---|

| L-glutamine phosphate (B84403) | MgCTP (5.0 mM) | 120 ± 30 | 57 ± 6 | (4.8 ± 1.3) × 105 |

| MgCTP | L-glutamine phosphate (2.0 mM) | 170 ± 35 | 57 ± 6 | (3.4 ± 0.8) × 105 |

Chromatographic assays are invaluable for mechanism elucidation as they provide unambiguous identification and quantification of all reaction components, which is crucial for steady-state and pre-steady-state kinetic analysis. mdpi.comacs.org

Mechanism Elucidation Studies

Understanding the catalytic mechanism of an enzyme like γ-glutamyl-γ-aminobutyrate hydrolase involves probing its substrate specificity and determining its kinetic parameters (Kₘ and kₖₐₜ). nih.govnih.gov Kinetic analysis of a series of substrate analogs can reveal the structural features required for binding and catalysis. nih.gov

For instance, studies on γ-glutamylamine cyclotransferase (gGACT), an enzyme with related substrate specificity, have provided a framework for such investigations. Researchers performed kinetic analyses on a series of L-γ-glutamylamine derivatives to understand how substituents on the amine portion of the substrate affect enzyme activity. nih.gov

Research Findings from Substrate Specificity Studies: A study on rabbit kidney gGACT used the isodipeptide N(ε)-(L-γ-glutamyl)-L-lysine as a reference substrate. nih.gov The kinetic constants for various analogs were determined to probe the enzyme's active site. It was found that introducing a carboxylate group adjacent to the side-chain amide nitrogen dramatically decreased substrate suitability, explaining why the enzyme does not act on most L-γ-glutamyl amino acids. nih.gov Conversely, other modifications restored or even enhanced activity. nih.gov

The following interactive table presents kinetic data for gGACT with different substrates, demonstrating how such data can be used to elucidate enzyme mechanisms.

Table 2: Kinetic Parameters of Rabbit Kidney gGACT with Various L-γ-Glutamylamine Substrates. nih.gov

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| N(ε)-(L-γ-glutamyl)-L-lysine | 0.14 | 110 | 790,000 |

| L-γ-Glutamyl-n-butylamine | 0.14 | 120 | 860,000 |

| L-γ-Glutamylneohexylamine | 0.080 | 120 | 1,500,000 |

| L-γ-Glutamylglycine | 1.1 | 110 | 100,000 |

These detailed kinetic studies, often reliant on chromatographic or sensitive spectrophotometric assays, are essential for building a comprehensive model of how enzymes recognize and process this compound and related compounds. nih.govmdpi.com

Comparative and Evolutionary Biochemistry of 4 Glutamylamino Butanoate Pathways

Phylogenetic Distribution and Conservation of Metabolic Enzymes

The metabolic pathways involving 4-(glutamylamino)butanoate are defined by a specific set of enzymes responsible for its synthesis and degradation. The distribution of these enzymes across different phylogenetic groups highlights their evolutionary origins and conserved roles.

In prokaryotes, particularly in bacteria like Escherichia coli, the enzymes for this compound metabolism are well-characterized as part of the putrescine utilization pathway (Puu pathway). wishartlab.comgenome.jp This pathway allows the bacterium to use putrescine, a polyamine, as a source of carbon and nitrogen. Key enzymes in this pathway include 4-(gamma-glutamylamino)butanal dehydrogenase and γ-glutamyl-γ-aminobutyrate hydrolase (encoded by the puuD gene), which catalyzes the hydrolysis of this compound into L-glutamate and GABA. wishartlab.comecmdb.ca The presence of this pathway has also been noted in other bacteria, such as Corynebacterium glutamicum, where it is linked to arginine and proline metabolism. genome.jp

The enzyme ribostamycin (B1201364) 4-(γ-L-glutamylamino)-(S)-2-hydroxybutanoate transferase represents a different functional context, where a similar moiety is transferred during the biosynthesis of aminoglycoside antibiotics in bacteria like Streptomyces. enzyme-database.org This suggests that the glutamyl-amino-butanoate structure has been adapted for different biochemical purposes.

While detailed enzymatic pathways in eukaryotes are less universally characterized, the presence of the metabolite in organisms ranging from plants like Lunaria annua and Arabidopsis to mammals such as rats and humans suggests that analogous or convergent metabolic pathways exist. nih.govmdpi.comresearchgate.netmdpi.com In rats, for example, enzymes of the 4-aminobutyrate pathway are present in the kidney, though they exhibit different properties compared to their counterparts in the brain. nih.gov

Table 1: Key Metabolic Enzymes in this compound Pathways

| Enzyme Name | EC Number | Function | Known Organism(s) | Reference(s) |

|---|---|---|---|---|

| γ-Glutamyl-γ-aminobutyrate hydrolase (PuuD) | 3.5.1.94 | Hydrolyzes this compound to L-glutamate and GABA. | Escherichia coli | wishartlab.comnih.gov |

| 4-(Gamma-glutamylamino)butanal dehydrogenase | 1.2.1.99 | Catalyzes the oxidation of 4-(γ-glutamylamino)butanal to this compound. | Escherichia coli | kcl.ac.ukgenome.jp |

| Ribostamycin 4-(γ-L-glutamylamino)-(S)-2-hydroxybutanoate transferase | 2.3.2.19 | Transfers a 4-(γ-L-glutamylamino)-(S)-2-hydroxybutanoate group during butirosin (B1197908) biosynthesis. | Bacteria (e.g., Streptomyces) | enzyme-database.org |

Divergence of this compound Metabolism Across Organisms

The metabolic role and context of this compound diverge significantly across different organisms, reflecting distinct physiological needs and evolutionary pressures.

In many bacteria, the pathway is primarily catabolic, serving as a route for nutrient acquisition. In E. coli, the degradation of putrescine via γ-glutamylation, which produces this compound as an intermediate, is a key strategy for assimilating polyamines. wishartlab.com This pathway links polyamine metabolism directly with the central metabolic intermediate L-glutamate. ecmdb.ca

In plants, the role of this compound appears to be linked to stress responses. Its presence has been reported in Lunaria annua, and related research in Arabidopsis suggests that vitamin B6, which is crucial for the activity of many amino acid-metabolizing enzymes, plays a critical role in salt tolerance. nih.govresearchgate.net It has been suggested that compounds like this compound could enhance a plant's ability to respond to adverse environmental conditions. researchgate.net

In mammals, the metabolism of this compound is more complex and appears to be highly compartmentalized and influenced by the gut microbiome. In rats, the renal 4-aminobutyrate pathway, which is involved in glutamate (B1630785) disposal and ammoniagenesis, shows distinct characteristics compared to the analogous pathway in the brain. nih.gov Furthermore, studies in rats and kittens have shown that the fecal levels of this compound are correlated with the abundance of specific gut bacteria, such as Lachnospiraceae. mdpi.comresearchgate.netfrontiersin.org This points to a significant role for microbial metabolism in the production of this compound within the host, where it may influence host physiology, including gut barrier function and inflammation. frontiersin.org In humans, altered levels of this compound have been observed in haemodialysis patients, where it is considered an intermediate in putrescine degradation and is linked to amino acid metabolism. mdpi.com

Table 2: Comparative Metabolism of this compound

| Organism/Group | Metabolic Context | Key Research Findings | Reference(s) |

|---|---|---|---|

| Bacteria (e.g., E. coli) | Putrescine and polyamine catabolism | Serves as an intermediate in a pathway to convert putrescine into L-glutamate and GABA for use as nutrients. | wishartlab.comgenome.jp |

| Plants (e.g., Arabidopsis) | Stress response | Potentially involved in enhancing tolerance to adverse conditions like high salinity. | researchgate.net |

| Mammals (Rats) | Tissue-specific amino acid metabolism | Part of the renal 4-aminobutyrate pathway for glutamate disposal, which differs from the brain pathway. | nih.gov |

| Mammals (Host-Microbiome) | Gut microbial metabolism | Produced by gut microbiota (e.g., Lachnospiraceae) and may influence host gut health and inflammation. | mdpi.comresearchgate.netfrontiersin.org |

Evolutionary Implications of Pathway Redundancy and Adaptation

The evolution of this compound pathways is marked by adaptation to specific environmental niches and the development of metabolic redundancy. This ensures that organisms can maintain metabolic homeostasis under varying conditions.

Pathway redundancy is a common theme in metabolism, and while direct redundancy for the this compound pathway is not extensively documented, the existence of multiple routes for glutamate and putrescine fermentation in anaerobic bacteria highlights this principle. nih.gov Anaerobic bacteria have evolved at least five different pathways to ferment glutamate, showcasing a diversity of biochemical solutions to metabolize a single compound. nih.gov This metabolic plasticity suggests that alternative routes for handling related metabolites like this compound may also exist, providing robustness to the metabolic network.

Metabolic pathways also show clear signs of adaptation. In E. coli, the expression and activity of pathways involving this compound are altered in response to environmental stressors like antibiotic exposure. whiterose.ac.uk These adaptations are often strain-specific, indicating that metabolic networks can rapidly evolve to cope with new challenges. whiterose.ac.uk The divergence between the renal and neuronal 4-aminobutyrate pathways in rats is a prime example of tissue-specific adaptation within a single organism, tailoring metabolic functions to the unique physiological demands of different organs. nih.gov

In plants, the involvement of related pathways in salt tolerance is a clear adaptation to environmental stress. researchgate.net The ability to modulate the metabolism of amino-acid-derived compounds like this compound could be a key component of the machinery that allows plants to survive in challenging environments. The intricate link between this compound and the gut microbiome in mammals represents a co-evolutionary adaptation, where microbial metabolism is integrated with host physiology. frontiersin.org

Table 3: Evidence for Redundancy and Adaptation in this compound and Related Pathways

| Evolutionary Aspect | Evidence | Organism/Context | Implication | Reference(s) |

|---|---|---|---|---|

| Pathway Redundancy | Multiple distinct fermentation pathways exist for glutamate, a precursor/product. | Anaerobic bacteria (Clostridiales, Fusobacteriales) | Provides metabolic flexibility and robustness. | nih.gov |

| Adaptation to Stress | Metabolism, including pathways involving this compound, is altered in response to antibiotics. | Escherichia coli | Demonstrates rapid evolution of metabolic networks to handle chemical stress. | whiterose.ac.uk |

| Tissue-Specific Adaptation | The 4-aminobutyrate pathway in the kidney differs functionally from the one in the brain. | Rat | Metabolic pathways are tailored to the specific physiological roles of different organs. | nih.gov |

| Environmental Adaptation | Related metabolic pathways are implicated in plant tolerance to high salinity. | Plants (Arabidopsis) | Metabolism of amino-acid derivatives is a key strategy for abiotic stress resistance. | researchgate.net |

| Co-evolution | Levels of this compound are linked to the composition of gut microbiota and host health markers. | Mammals (Rats, Kittens) | Illustrates the integration of microbial and host metabolism for mutual benefit. | mdpi.comfrontiersin.org |

Future Research Directions and Unanswered Questions

Discovery of Novel Enzymes and Regulatory Mechanisms

The known metabolic pathway for 4-(glutamylamino)butanoate primarily comes from studies in Escherichia coli. In this bacterium, the compound is synthesized from 4-(gamma-L-glutamylamino)butanal by the enzyme 4-(gamma-glutamylamino)butanal dehydrogenase (PuuC) and is subsequently hydrolyzed to 4-aminobutanoate (GABA) and L-glutamate by gamma-glutamyl-gamma-aminobutyrate hydrolase (PuuD). pathbank.orgkegg.jpwikipedia.org This pathway is a critical part of putrescine utilization, a process that allows the cell to use putrescine as a nitrogen and carbon source. smpdb.ca The balance between the production and degradation of polyamines like putrescine is crucial, as surplus amounts can inhibit cell growth and protein synthesis. hmdb.ca

Future research must extend beyond this model organism to identify and characterize analogous enzymes in other species. For instance, the enzyme Cj1417 in Campylobacter jejuni has been identified as a homologue to PuuD from E. coli, suggesting that similar pathways exist in other bacteria. nih.govacs.org The discovery of these novel enzymes will be fundamental to understanding the conservation and variation of polyamine metabolism across different domains of life.

Furthermore, the regulatory mechanisms controlling the expression and activity of these enzymes are a key area for investigation. Understanding how cells sense levels of polyamines and modulate the flux through the glutamylated putrescine pathway will provide insight into cellular homeostasis. High concentrations of this compound may be involved in inhibiting protein synthesis, pointing to a potential feedback regulation role for the metabolite itself. mdpi.com

Table 1: Known Enzymes in this compound Metabolism in E. coli

| Enzyme Name | Gene Name | EC Number | Reaction |

|---|---|---|---|

| 4-(gamma-glutamylamino)butanal dehydrogenase | puuC | 1.2.1.99 | 4-(gamma-L-glutamylamino)butanal + NAD(P)+ + H₂O → 4-(gamma-L-glutamylamino)butanoate + NAD(P)H + H⁺ kegg.jp |

| Gamma-glutamyl-gamma-aminobutyrate hydrolase | puuD | 3.5.1.94 | 4-(gamma-glutamylamino)butanoate + H₂O → 4-aminobutanoate + L-glutamate wikipedia.org |

Elucidation of this compound Roles in Unexplored Biological Systems

While its function as a metabolic intermediate in bacteria is clear nih.gov, the role of this compound in more complex biological systems is an emerging field of study. Recent findings suggest its involvement in the gut-brain axis and its potential role in mammalian health and disease.

A study on a rat model of ischemic stroke revealed that levels of this compound in the gut are significantly altered by stroke and subsequent treatment with the traditional medicine Hua-Feng-Dan. frontiersin.org The research indicated a negative correlation between the levels of this compound and factors related to inflammation and intestinal barrier permeability. frontiersin.org Conversely, its levels were positively correlated with the abundance of beneficial gut microbiota, such as unclassified__f__Lachnospiracea, and negatively with pathogenic bacteria like Escherichia-Shigella. frontiersin.orgresearchgate.net These findings strongly suggest a previously unknown role for this compound in mediating communication between the gut microbiome and the brain, potentially through modulating inflammation and maintaining gut barrier integrity. frontiersin.org

Additionally, metabolomic studies have detected this compound in other contexts, hinting at broader roles. It was identified in haemodialysis patients where its levels changed in response to nutritional interventions, linking it to protein metabolism. mdpi.com Its presence has also been reported in plants, such as in tomatoes, although its function in plant metabolism is yet to be determined. nih.govbiorxiv.org These preliminary findings underscore the need for further research to elucidate the function of this compound in these unexplored systems.

Table 2: Research Findings on this compound in a Rat Stroke Model

| Finding | Associated Biological Factor | Nature of Correlation |

|---|---|---|

| Levels of this compound | Inflammatory Markers & Intestinal Permeability | Negative frontiersin.org |

| Levels of this compound | Relative abundance of Escherichia-Shigella | Negative frontiersin.org |

| Levels of this compound | Relative abundance of unclassified__f__Lachnospiracea | Positive frontiersin.orgresearchgate.net |

Systems-Level Modeling of Metabolic Networks Involving this compound

To fully comprehend the role of this compound, it must be studied within the context of the entire metabolic network. Systems-level modeling provides a powerful framework for this by integrating data from genomics, transcriptomics, and metabolomics to simulate and predict metabolic fluxes.

A key approach in this area is the use of directed hypergraphs to represent metabolic networks, where reactions are depicted as hyperedges connecting substrates to products. nih.gov This method allows for a more complete representation of biochemical transformations compared to simpler models. nih.gov Within this framework, a retrosynthetic algorithm can be used to map all possible metabolic pathways. nih.govresearchgate.net

In one such model, the enzyme that degrades this compound, gamma-glutamyl-gamma-aminobutyrate hydrolase (EC 3.5.1.94), was used as an example to demonstrate how molecular signatures can codify reactions. nih.gov This technique allows for the quantitative comparison of different enzymatic reactions based on their chemical transformation patterns, aiding in the discovery of novel pathways and understanding metabolic logic. nih.gov Future systems biology research will likely involve creating more detailed kinetic models of pathways involving this compound to simulate its dynamic behavior and its interaction with other metabolic modules, such as central carbon metabolism, amino acid synthesis, and the urea (B33335) cycle. wikipedia.org These models will be invaluable for predicting the metabolic consequences of enzymatic dysregulation and for designing strategies to modulate the levels of this compound for potential therapeutic benefit.

Q & A

Q. What metabolic pathways involve 4-(Glutamylamino)butanoate, and how can its role be experimentally validated?

- Methodology : this compound is implicated in folate biosynthesis , arginine biosynthesis , and ascorbate metabolism based on metabolomic profiling of plant roots . To validate its role:

- Use LC-MS/MS to quantify its levels in wild-type vs. mutant plant lines lacking key pathway enzymes.

- Apply isotopic tracing (e.g., ¹³C-labeled precursors) to track its incorporation into downstream metabolites.

- Perform gene knockout studies targeting enzymes like EC 1.2.1.98 (4-(γ-glutamylamino)butanal dehydrogenase) to observe metabolic disruptions .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize separation using a C18 column and monitor transitions specific to its molecular ion ([M+H]⁺ m/z 217.1) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve structural features, such as the glutamyl and butanoate moieties, in purified samples .

- Enzymatic Assays : Couple with NAD(P)H-dependent dehydrogenase reactions (e.g., EC 1.2.1.98) to measure substrate turnover spectrophotometrically .

Q. How does this compound interact with enzymes in its biosynthetic pathway?

- Methodology :

- Enzyme Kinetics : Purify EC 1.2.1.98 and measure kinetic parameters (Km, Vmax) using 4-(γ-L-glutamylamino)butanal as substrate. Monitor NAD(P)H production at 340 nm .

- Inhibitor Studies : Test analogs (e.g., 4-aminobutyraldehyde derivatives) to identify competitive/non-competitive inhibitors .

- Structural Biology : Solve X-ray crystallography or cryo-EM structures of enzyme-substrate complexes to identify active-site interactions .

Advanced Research Questions

Q. How can contradictions in the metabolic roles of this compound across plant varieties be resolved?

- Methodology :

- Comparative Metabolomics : Profile MT vs. MS plant varieties under stress conditions to identify context-dependent pathway activation .

- Multi-Omics Integration : Correlate transcriptomic data (e.g., upregulated genes in arginine biosynthesis) with metabolite levels to pinpoint regulatory nodes.

- Genetic Complementation : Introduce MT-associated genes into MS varieties to test functional rescue of metabolite phenotypes .

Q. What experimental designs are optimal for tracing this compound flux in dynamic metabolic networks?

- Methodology :

- Stable Isotope-Resolved Metabolomics (SIRM) : Feed ¹³C-glutamate to cell cultures and track label incorporation into this compound via LC-MS .

- Pulse-Chase Experiments : Combine isotopic labeling with time-course sampling to quantify precursor-product relationships.

- Computational Modeling : Build kinetic models (e.g., using COPASI) to simulate flux distribution under varying substrate availability .

Q. How can the enzymatic synthesis of this compound be optimized for scalable production?

- Methodology :

- Enzyme Engineering : Use directed evolution to enhance EC 1.2.1.98 activity or stability. Screen mutants via high-throughput NAD(P)H assays .

- Bioreactor Optimization : Adjust parameters (pH, temperature, cofactor recycling) in continuous-flow systems to maximize yield.

- Hybrid Approaches : Combine chemical synthesis of intermediates (e.g., 4-aminobutyraldehyde) with enzymatic conversion to improve efficiency .

Q. What strategies address the instability of this compound in aqueous solutions?

- Methodology :

- pH Stabilization : Test buffered solutions (pH 6–8) to minimize hydrolysis. Monitor degradation via NMR or LC-MS over time .

- Lyophilization : Freeze-dry the compound and reconstitute in anhydrous solvents (e.g., DMSO) for long-term storage.

- Protective Group Chemistry : Temporarily modify reactive groups (e.g., esterify the carboxylate) during storage, then deprotect before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.